2,3-Dimethoxybenzonitrile

Catalog No.
S773052
CAS No.
5653-62-3
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzonitrile

CAS Number

5653-62-3

Product Name

2,3-Dimethoxybenzonitrile

IUPAC Name

2,3-dimethoxybenzonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3

InChI Key

LBXGBNHUNHWYRM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C#N

Synthesis:

2,3-Dimethoxybenzonitrile is a relatively simple molecule to synthesize, making it readily available for research purposes. Common methods involve reacting readily available starting materials, such as 2,3-dimethoxyaniline and formic acid, in the presence of a dehydrating agent like phosphorus pentoxide [].

Synthetic Intermediate:

Due to the presence of the reactive nitrile group, 2,3-dimethoxybenzonitrile serves as a valuable building block in organic synthesis. Researchers can utilize this molecule to access various complex molecules through a variety of chemical transformations. For example, the nitrile group can be converted into other functional groups, such as ketones, amides, or carboxylic acids, through well-established chemical reactions [].

Biological Activity Exploration:

The presence of the methoxy groups and the nitrile group in 2,3-dimethoxybenzonitrile raises the possibility of interesting biological activities. Researchers have investigated the potential of this molecule and its derivatives as anti-cancer agents, enzyme inhibitors, and antimicrobials. However, more research is needed to fully understand the potential therapeutic applications of 2,3-dimethoxybenzonitrile [, ].

Material Science Applications:

Recent research has explored the potential of 2,3-dimethoxybenzonitrile in material science applications. Studies have shown that this molecule can be incorporated into polymers to improve their thermal and mechanical properties []. This opens up new avenues for the development of novel materials with desired functionalities.

Molecular Structure Analysis

The key feature of DMBN's structure is the presence of a benzene ring (six-membered carbon ring) with two methoxy groups (CH3O) attached at the 2nd and 3rd positions, and a nitrile group (CN) attached at the 1st position [, ]. This structure provides several notable aspects:

  • The methoxy groups are electron-donating, meaning they increase the electron density around the benzene ring. This can activate the ring towards certain types of chemical reactions.
  • The nitrile group is also a functional group that can participate in various reactions.

Chemical Reactions Analysis

DMBN is involved in several chemical reactions relevant to organic synthesis. Here are some notable examples:

  • Replacement of alkoxy groups: DMBN can be used as a substrate for the replacement of methoxy groups by other functional groups, such as ketones, using Grignard reagents [].

For instance, reacting DMBN with methylmagnesium bromide (MeMgBr) can lead to the formation of 2,3-dimethoxyphenyl methyl ketone according to the following balanced equation:

(CH3O)2C6H3CN + MeMgBr → (CH3O)2C6H3COCH3 + MgBrCN []

  • Other reactions: DMBN can also potentially participate in other reactions common to nitriles, such as hydrolysis to the corresponding carboxylic acid or reduction to the primary amine []. However, specific reaction conditions and detailed research on DMBN's reactivity in these areas are needed.

Physical And Chemical Properties Analysis

  • Melting point: > 110 °C (230 °F) []
  • Boiling point: Not readily available
  • Solubility: Insoluble in water []
  • Stability: Stable under normal storage conditions. Should be stored away from oxidizing agents [].

Currently, there is no scientific research readily available on the specific mechanism of action of DMBN in biological systems. Its primary application seems to be in organic synthesis as a building block for other molecules.

DMBN is classified as a toxic and hazardous compound []. Here are some key safety concerns:

  • Toxicity: DMBN is harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin and eye irritation, respiratory problems, and other health effects [].
  • Flammability: Flash point is above 110 °C, indicating moderate flammability [].
  • Reactivity: DMBN should be stored away from oxidizing agents as it can react exothermically [].

XLogP3

1.3

UNII

G1TE317GHW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5653-62-3

Wikipedia

2,3-Dimethoxybenzonitrile

Dates

Modify: 2023-08-15

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